molecular formula C7H16Cl2N2 B13912637 (6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride

(6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride

Cat. No.: B13912637
M. Wt: 199.12 g/mol
InChI Key: BCDYPEPFHNIIKD-ILKKLZGPSA-N
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Description

(6S)-4-azaspiro[25]octan-6-amine;dihydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-4-azaspiro[2.5]octan-6-amine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the spirocyclic structure. The amine group is then introduced through a series of reactions, often involving reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production of (6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

(6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c8-6-1-2-7(3-4-7)9-5-6;;/h6,9H,1-5,8H2;2*1H/t6-;;/m0../s1

InChI Key

BCDYPEPFHNIIKD-ILKKLZGPSA-N

Isomeric SMILES

C1CC2(CC2)NC[C@H]1N.Cl.Cl

Canonical SMILES

C1CC2(CC2)NCC1N.Cl.Cl

Origin of Product

United States

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